Boc-Tyr(tBu)-OH

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5/c1-17(2,3)23-13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)24-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEQLLMOXFVKKCN-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426916 | |

| Record name | Boc-Tyr(tBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47375-34-8 | |

| Record name | Boc-Tyr(tBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Tyr(tBu)-OH: Chemical Properties, Structure, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(tert-Butoxycarbonyl)-O-tert-butyl-L-tyrosine, commonly abbreviated as Boc-Tyr(tBu)-OH, is a pivotal protected amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its unique structural features, wherein both the α-amino group and the phenolic hydroxyl group of the tyrosine side chain are masked with acid-labile protecting groups, make it an invaluable building block for the synthesis of complex peptides and peptidomimetics. This guide provides a comprehensive overview of the chemical properties, structure, and detailed experimental protocols related to this compound, serving as a technical resource for professionals in chemical research and drug development.

Chemical Structure and Properties

This compound is a derivative of the amino acid L-tyrosine, featuring a tert-butoxycarbonyl (Boc) group attached to the α-amino group and a tert-butyl (tBu) group ether-linked to the side-chain hydroxyl group. These protecting groups prevent unwanted side reactions during peptide synthesis and are strategically chosen for their facile removal under specific acidic conditions.

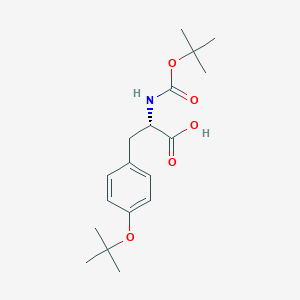

2D Chemical Structure

A Technical Guide to Boc-Tyr(tBu)-OH: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-(tert-Butoxycarbonyl)-O-(tert-butyl)-L-tyrosine, commonly known as Boc-Tyr(tBu)-OH. This derivative of the amino acid L-tyrosine is a critical building block in synthetic peptide chemistry, particularly in the context of solid-phase peptide synthesis (SPPS). Its dual protecting groups offer strategic advantages in the assembly of complex peptide sequences for research, therapeutic, and diagnostic applications.

Core Properties of this compound

This compound is a white to off-white crystalline powder.[1][2][3] The strategic placement of the tert-butoxycarbonyl (Boc) group on the α-amino group and the tert-butyl (tBu) group on the phenolic hydroxyl side-chain prevents unwanted side reactions during peptide synthesis.[3][4][5]

Physicochemical Data

| Property | Value | References |

| Molecular Formula | C₁₈H₂₇NO₅ | [1][6][7][8][9] |

| Molecular Weight | 337.41 g/mol | [1][6][7][8][9][10] |

| CAS Number | 47375-34-8 | [1][6][8][9][10] |

| Appearance | White to off-white powder | [1][2][3] |

| Melting Point | 113-116 °C | [8][9] |

Solubility

| Solvent | Solubility | References |

| Dimethyl sulfoxide (DMSO) | Soluble | [1][2][3] |

| Dimethylformamide (DMF) | Soluble | [2][7] |

| Chloroform | Soluble | [2] |

| Dichloromethane (DCM) | Soluble | [2][3] |

| Ethyl Acetate | Soluble | [2] |

| Acetone | Soluble | [2] |

| Water | Insoluble | [2][7] |

Role in Peptide Synthesis

This compound is a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS). In this methodology, the acid-labile Boc group provides temporary protection of the N-terminus, while the more acid-stable tBu group shields the tyrosine hydroxyl function. This orthogonal protection scheme allows for selective deprotection and chain elongation.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Protocols: Boc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of this compound into a peptide chain using manual Boc-SPPS.

Materials:

-

Merrifield or PAM resin

-

Boc-protected amino acids (including this compound)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Dimethylformamide (DMF)

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., anisole, p-cresol)

-

Diethyl ether

Procedure:

-

Resin Swelling: The resin is swollen in DCM in the reaction vessel.

-

Boc Deprotection: The N-terminal Boc group is removed by treating the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes.[11][12] This exposes a free amino group for the next coupling step. The mechanism involves protonation of the carbamate followed by loss of a tert-butyl cation and subsequent decarboxylation.[3][12]

-

Neutralization: The resin is washed with DCM and then neutralized with a solution of 5-10% DIEA in DCM to free the amine from its TFA salt.[10]

-

Amino Acid Coupling: this compound (or another Boc-protected amino acid) is pre-activated with a coupling reagent like HBTU/HOBt in the presence of DIEA in DMF and then added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a ninhydrin test.

-

Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tBu on tyrosine) are removed simultaneously using a strong acid, typically anhydrous HF.[1][6][13] Scavengers are added to prevent side reactions caused by carbocations generated during deprotection.[1][13]

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

Boc-SPPS Workflow

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Relevance in Drug Development and Research

Peptides synthesized using this compound are instrumental in various research and drug development areas. Tyrosine residues are frequently involved in biological signaling, particularly through phosphorylation by tyrosine kinases. Therefore, synthetic peptides containing tyrosine are crucial for studying enzyme-substrate interactions, developing kinase inhibitors, and creating peptide-based therapeutics.

Example Signaling Pathway: Receptor Tyrosine Kinase (RTK)

A prominent example of a tyrosine-centric signaling pathway is the one initiated by Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[2][4][7][8][15]

Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

References

- 1. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis | Springer Nature Experiments [experiments.springernature.com]

- 6. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. lifesciences.danaher.com [lifesciences.danaher.com]

- 10. peptide.com [peptide.com]

- 11. chempep.com [chempep.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of the Tert-Butyl Ether in Tyrosine Protection: A Technical Guide to Boc-Tyr(tBu)-OH

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the success of constructing a specific amino acid sequence hinges on the precise control of chemical reactivity. This is achieved through the strategic use of protecting groups, which temporarily mask reactive functional groups to prevent unintended side reactions. For the amino acid tyrosine, which contains a reactive phenolic hydroxyl group in its side chain, effective protection is paramount. This guide provides an in-depth analysis of Nα-tert-butyloxycarbonyl-O-tert-butyl-L-tyrosine, commonly known as Boc-Tyr(tBu)-OH, with a specific focus on the critical function of the tert-butyl (tBu) protecting group on the phenolic hydroxyl moiety.

The Dual-Protection Strategy of this compound

This compound is an amino acid derivative featuring two distinct protecting groups, each serving a specific purpose in peptide synthesis:

-

The Boc (tert-butyloxycarbonyl) Group: This group protects the α-amino (Nα) terminus of the tyrosine molecule.[1][2] The Boc group is acid-labile and is typically removed with moderate acids like trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][3][4] Its primary function is to prevent the amine from acting as a nucleophile and forming unwanted peptide bonds during the coupling of the carboxyl group.[2][5]

-

The tBu (tert-butyl) Group: This group is employed to protect the nucleophilic hydroxyl (-OH) group on the phenolic side chain of tyrosine by forming a tert-butyl ether.[6][7] The tBu group is also acid-labile, generally requiring strong acid treatment for removal, which is a key aspect of its strategic utility.[6][8]

Caption: Structure of this compound.

Core Function of the tBu Protecting Group

The primary role of the tBu group is to render the tyrosine side-chain hydroxyl group chemically inert during the peptide chain elongation process. This prevents several undesirable side reactions.

2.1. Prevention of O-Acylation The phenolic hydroxyl group of an unprotected tyrosine is nucleophilic and can be acylated by the activated carboxyl group of the incoming amino acid during a coupling step. This results in the formation of a branched peptide, reducing the yield of the desired linear peptide and complicating purification. The steric bulk of the tBu group effectively shields the hydroxyl oxygen, preventing this reaction.[7][9]

Caption: The tBu group prevents O-acylation side reactions.

2.2. Prevention of Alkylation During the acid-mediated deprotection of other groups (like the Nα-Boc group), carbocation intermediates are generated.[1] The electron-rich aromatic ring of tyrosine is susceptible to electrophilic attack by these carbocations, leading to undesired alkylation. The tBu ether linkage is stable under the mildly acidic conditions used for Boc removal, thus protecting the phenolic oxygen and, to some extent, deactivating the ring towards electrophilic substitution.

2.3. Ensuring Orthogonality in Fmoc-SPPS In modern peptide synthesis, the Fluorenylmethyloxycarbonyl (Fmoc) strategy is widely used. The key to this strategy is orthogonality : the ability to remove one type of protecting group without affecting another.[8] The tBu group is an ideal side-chain protecting group in Fmoc chemistry.

-

The Fmoc group (protecting the Nα-amine) is base-labile and removed by piperidine.[6]

-

The tBu group is stable to basic conditions but is readily cleaved by strong acids.[6][7]

This orthogonality allows for the selective deprotection of the Nα-Fmoc group at each cycle of amino acid addition, while the tBu group on the tyrosine side chain remains intact. The tBu group is then removed during the final cleavage step, where the completed peptide is released from the solid support using a strong acid cocktail, typically containing Trifluoroacetic acid (TFA).[6]

Caption: Orthogonal scheme of Fmoc-SPPS using Tyr(tBu).

Quantitative Data and Reaction Conditions

The stability and cleavage of the Boc and tBu protecting groups are highly dependent on the reaction conditions. The following table summarizes typical parameters.

| Protecting Group | Functional Group Protected | Typical Protection Reagent | Deprotection Conditions | Stability |

| Boc | α-Amino (Nα) | Di-tert-butyl dicarbonate (Boc₂O)[3][4] | 25-50% TFA in DCM | Labile to strong/moderate acid; Stable to base and hydrogenolysis. |

| tBu | Phenolic Hydroxyl (-OH) | Isobutylene / H₂SO₄ (cat.) or tert-Butyl 2,2,2-trichloroacetimidate[10][11] | >90% TFA (often in a cocktail with scavengers)[6] | Labile to strong acid; Stable to base, mild acid, and hydrogenolysis. |

Experimental Protocol: Deprotection and Cleavage in Fmoc-SPPS

The following is a generalized protocol for the final cleavage of a peptide containing a Tyr(tBu) residue from a solid-phase resin and the simultaneous removal of the tBu side-chain protecting group.

Objective: To cleave the synthesized peptide from the resin and remove all acid-labile side-chain protecting groups, including the tBu ether from tyrosine.

Materials:

-

Peptide-resin (e.g., on Wang or Rink Amide resin)

-

Cleavage Cocktail: Trifluoroacetic acid (TFA, 95%), Triisopropylsilane (TIS, 2.5%), Water (H₂O, 2.5%)

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

Centrifuge and tubes

-

Nitrogen or argon stream for drying

Methodology:

-

The peptide-resin is washed thoroughly with DCM to remove any residual DMF from the synthesis and is then dried under vacuum.

-

The cleavage cocktail is prepared. TIS and water act as scavengers to trap the tert-butyl cations released from the tBu group (and other protecting groups), preventing them from re-attaching to sensitive residues like tryptophan or methionine.

-

The cleavage cocktail (approx. 10 mL per gram of resin) is added to the flask containing the dried resin.

-

The mixture is gently agitated at room temperature for 2-3 hours. The reaction vessel should be vented as CO₂ may be evolved from any residual Boc groups.

-

Following the reaction period, the resin is filtered off, and the filtrate (containing the cleaved, deprotected peptide) is collected.

-

The collected filtrate is concentrated to a smaller volume.

-

The crude peptide is precipitated by adding the concentrated solution dropwise into a stirred beaker of cold diethyl ether.

-

The precipitate is collected by centrifugation, the ether is decanted, and the process is repeated 2-3 times to wash the peptide.

-

The final peptide pellet is dried under a stream of nitrogen to yield the crude, fully deprotected peptide.

Conclusion

The tert-butyl (tBu) group, when used to protect the phenolic hydroxyl of tyrosine in this compound or its Fmoc-protected counterpart, is a cornerstone of modern peptide synthesis. Its primary function is to ensure the chemical inertness of the tyrosine side chain, thereby preventing deleterious side reactions such as O-acylation and alkylation.[7] Its robust stability under the basic conditions of Fmoc-based synthesis provides the essential orthogonality required for the stepwise, controlled assembly of complex peptides.[6] The reliable and clean removal of the tBu group under strong acidic conditions during the final cleavage step solidifies its role as an indispensable tool for researchers and scientists in the development of peptide-based therapeutics and research agents.

References

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. nbinno.com [nbinno.com]

- 7. peptide.com [peptide.com]

- 8. Protecting group - Wikipedia [en.wikipedia.org]

- 9. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tert-Butyl Ethers [organic-chemistry.org]

An In-depth Technical Guide to the Solubility of Boc-Tyr(tBu)-OH in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-O-tert-butyl-L-tyrosine (Boc-Tyr(tBu)-OH), a critical building block in solid-phase peptide synthesis. Understanding the solubility of this protected amino acid is paramount for efficient reaction setup, purification, and handling in various synthetic and pharmaceutical development workflows.

Core Physical and Chemical Properties

This compound is a derivative of the amino acid L-tyrosine where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and the phenolic hydroxyl group is protected by a tert-butyl (tBu) group. These protecting groups enhance the lipophilicity of the molecule, significantly influencing its solubility profile. It typically presents as a white to off-white solid.[1]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in common organic solvents. The data is compiled from various chemical supplier datasheets and should be considered as a guideline. Actual solubility can be influenced by factors such as temperature, purity of the solute and solvent, and the presence of any additives.

| Solvent | Abbreviation | Molar Mass ( g/mol ) | Solubility | Conditions |

| Dimethyl Sulfoxide | DMSO | 337.41 | 100 mg/mL (296.38 mM) | Requires sonication for dissolution.[2][3] |

| Dimethylformamide | DMF | 337.41 | 1 mmol in 2 mL (~168.7 mg/mL or ~500 mM) | Clearly soluble.[4] |

Qualitative Solubility Profile

In addition to the quantitative data, a broader qualitative understanding of this compound's solubility is essential for selecting appropriate solvent systems for various applications.

-

Soluble in:

-

Insoluble in:

Experimental Protocol for Solubility Determination

While specific experimental data for the solubility of this compound is not extensively published, a general protocol for its determination can be outlined based on standard laboratory practices. This protocol can be adapted to various organic solvents.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a constant temperature bath and stir vigorously for a predetermined equilibration time (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solids.

-

-

Concentration Analysis:

-

Dilute the filtered, saturated solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL or mol/L.

-

Visualizing the Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

References

An In-Depth Technical Guide to the Storage and Stability of Boc-Tyr(tBu)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-(tert-Butoxycarbonyl)-O-tert-butyl-L-tyrosine, commonly abbreviated as Boc-Tyr(tBu)-OH, is a critical building block in solid-phase peptide synthesis (SPPS). The purity and stability of this reagent are paramount to the successful synthesis of high-quality peptides. This technical guide provides a comprehensive overview of the recommended storage and handling procedures for this compound, details its degradation pathways, and outlines experimental protocols for stability assessment. Adherence to these guidelines will help ensure the integrity of the reagent, leading to more reliable and reproducible research and development outcomes.

Introduction

This compound is a derivative of the amino acid L-tyrosine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenolic hydroxyl group is protected by a tert-butyl (tBu) ether. These protecting groups prevent unwanted side reactions during peptide synthesis and are strategically chosen for their specific cleavage conditions. The Boc group is labile to acid, while the tBu group provides stable protection under moderately acidic conditions but can be removed with strong acids. The stability of these protecting groups under various storage and handling conditions is a critical factor in maintaining the reagent's purity and reactivity.

Chemical Structure and Properties

A clear understanding of the chemical structure of this compound is fundamental to comprehending its stability.

Caption: Chemical structure of this compound.

Recommended Storage and Handling Guidelines

Proper storage and handling are crucial for maximizing the shelf-life and performance of this compound. The following tables summarize the recommended conditions for the solid compound and its solutions.

Storage of Solid this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C | Minimizes the rate of potential degradation reactions. Some suppliers suggest a wider range of 2-30°C, but refrigerated conditions are optimal for long-term storage.[1][2] |

| Humidity | Store in a dry environment. | The compound is susceptible to hydrolysis, especially in the presence of acidic or basic impurities. Use of a desiccator is recommended. |

| Light | Protect from light. | While not acutely light-sensitive, prolonged exposure to UV light can potentially initiate oxidative degradation. Amber vials are recommended. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | This minimizes contact with atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation. |

Storage of this compound Solutions

For experimental use, stock solutions of this compound are often prepared. The stability of these solutions is significantly lower than that of the solid material.

| Solvent | Temperature | Shelf-Life |

| In solvent | -80°C | up to 6 months[3][4] |

| In solvent | -20°C | up to 1 month[3][4] |

Note: It is strongly recommended to prepare solutions fresh for use. If storage is necessary, aliquot the solution to avoid repeated freeze-thaw cycles.

Stability and Degradation Pathways

The stability of this compound is primarily dictated by the lability of its two protecting groups: the N-α-Boc group and the O-tert-butyl ether.

Acid-Catalyzed Hydrolysis

The most significant degradation pathway for this compound is acid-catalyzed hydrolysis. Both the Boc and tBu groups are susceptible to cleavage under acidic conditions, which can be initiated by exposure to acidic impurities or atmospheric moisture over time.

Caption: Acid-catalyzed degradation pathways of this compound.

The mechanism involves the protonation of the carbonyl oxygen of the Boc group or the ether oxygen of the tBu group. This is followed by the elimination of a stable tert-butyl cation, leading to the formation of a carbamic acid (which subsequently decarboxylates) or a free phenol, respectively. The tert-butyl cation can be quenched by a nucleophile or deprotonate to form isobutene.

Oxidative Degradation

The tyrosine residue, even with the protected phenol, can be susceptible to oxidation, particularly under harsh conditions or in the presence of oxidizing agents. Potential oxidative degradation can lead to the formation of byproducts such as 3,4-dihydroxy-l-phenylalanine (DOPA) derivatives or tyrosine dimers. While the tBu ether provides significant protection, this pathway should be considered, especially for long-term storage or when the compound is exposed to air and light.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound, particularly for critical applications, stability studies can be performed. The following are generalized protocols that can be adapted for specific laboratory requirements.

Solid-State Stability Testing

This protocol is designed to assess the stability of solid this compound under accelerated storage conditions.

Methodology:

-

Sample Preparation: Aliquot approximately 10-20 mg of this compound into several vials for each storage condition.

-

Storage Conditions:

-

Control: 2-8°C in a desiccator.

-

Accelerated: 40°C / 75% relative humidity (RH) in a stability chamber.

-

Light Exposure: Store a sample under controlled light conditions as per ICH Q1B guidelines.

-

-

Time Points: Pull samples at initial (T=0), 1, 3, and 6 months.

-

Analysis:

-

Appearance: Visually inspect for any changes in color or physical state.

-

Purity: Analyze the sample by High-Performance Liquid Chromatography (HPLC) using a suitable method (e.g., reversed-phase with UV detection). The purity should be compared to the T=0 sample.

-

Identification: Confirm the identity of the main peak using a reference standard and techniques like mass spectrometry (MS) if available.

-

Caption: Experimental workflow for solid-state stability testing.

In-Solution Stability Testing

This protocol assesses the stability of this compound in a commonly used solvent.

Methodology:

-

Solution Preparation: Prepare a stock solution of a known concentration (e.g., 10 mg/mL) in a relevant solvent (e.g., Dimethylformamide - DMF).

-

Storage Conditions: Store aliquots of the solution at different temperatures (e.g., room temperature, 4°C, -20°C).

-

Time Points: Analyze the solution at initial (T=0) and subsequent time points (e.g., 1, 3, 7, 14, and 30 days).

-

Analysis:

-

Appearance: Visually inspect for any precipitation or color change.

-

Concentration and Purity: Analyze by HPLC to determine the concentration of the parent compound and the presence of any degradation products.

-

Conclusion

The chemical integrity of this compound is fundamental to the successful synthesis of peptides. By adhering to the recommended storage and handling guidelines, researchers can minimize degradation and ensure the high purity of this critical reagent. Understanding the potential degradation pathways, primarily acid-catalyzed hydrolysis, allows for proactive measures to be taken to maintain the stability of the compound. For applications where purity is of utmost importance, conducting stability studies based on the provided protocols can offer an additional layer of quality assurance.

References

A Comprehensive Technical Guide to Boc-Tyr(tBu)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-tert-butyloxycarbonyl-O-tert-butyl-L-tyrosine, commonly known as Boc-Tyr(tBu)-OH. It is a critical building block in solid-phase peptide synthesis (SPPS), particularly within Boc chemistry. This document covers its chemical properties, supplier information, and detailed experimental protocols for its application in the synthesis of peptides, a cornerstone in drug discovery and development.

Core Concepts: The Role of this compound in Peptide Synthesis

This compound is a derivative of the amino acid L-tyrosine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the phenolic hydroxyl group of the side chain is protected by a tert-butyl (tBu) group. This dual protection is essential for its use in Boc-based solid-phase peptide synthesis. The Boc group prevents unwanted reactions at the N-terminus during peptide chain elongation, while the tBu group protects the reactive hydroxyl side chain.[1][2]

The O-tert-butyl ether is stable under the mildly acidic conditions used for the repetitive removal of the Nα-Boc group (e.g., with trifluoroacetic acid, TFA) but is readily cleaved during the final, strong acid-mediated step (e.g., with hydrogen fluoride, HF) that simultaneously cleaves the peptide from the resin support.[1] This aligns seamlessly with the standard Boc-SPPS workflow, which favors a single-step final deprotection.[1]

Compound Identification and Properties

The definitive identifier for this compound is its CAS number. It is crucial to distinguish between the L- and D-enantiomers, as they have distinct CAS numbers and applications.

| Property | Value | Reference |

| Chemical Name | N-α-t-Boc-O-t-butyl-L-tyrosine | |

| Synonyms | Boc-O-tert-butyl-L-tyrosine | [3] |

| CAS Number | 47375-34-8 (for L-enantiomer) | [3][4][5][6][7] |

| Molecular Formula | C₁₈H₂₇NO₅ | [4][5] |

| Molecular Weight | 337.41 g/mol | [6] |

| Appearance | White to off-white solid/powder | [1] |

| Solubility | Soluble in organic solvents like DMF and DCM | [4] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |

Supplier Information

A variety of chemical suppliers offer this compound, often with different purity grades suitable for research and manufacturing purposes.

| Supplier | Product Name/Number | Purity/Assay |

| Sigma-Aldrich (Novabiochem) | 853023 | ≥98% (TLC) |

| MedChemExpress | HY-W010531 | Not specified |

| Bachem AG | 4007047 | Not specified |

| Aapptec | ABY135 | Not specified |

| Anaspec | AS-20818 | ≥95% (HPLC) |

Experimental Protocols

The primary application of this compound is in Boc solid-phase peptide synthesis. Below is a generalized experimental protocol for a single coupling cycle.

General Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines the key steps for adding a this compound residue to a growing peptide chain attached to a solid support resin.

1. Resin Preparation:

-

The peptide-resin is swelled in a suitable solvent, typically dichloromethane (DCM).

2. Nα-Boc Deprotection:

-

The N-terminal Boc protecting group of the resin-bound peptide is removed by treatment with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).[1][6]

-

The resin is then washed thoroughly with DCM to remove residual TFA and the cleaved Boc group byproducts.

3. Neutralization:

-

The resulting TFA salt of the N-terminal amine is neutralized to the free amine. This is commonly achieved by treating the resin with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM or dimethylformamide (DMF).[6]

-

The resin is washed with DCM and/or DMF to remove excess base and the resulting salt.

4. Coupling of this compound:

-

This compound is activated in a separate vessel. Common activating agents include dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and racemization.

-

The activated this compound solution is added to the neutralized peptide-resin.

-

The coupling reaction is allowed to proceed with agitation for a sufficient time (typically 1-2 hours) to ensure complete acylation.

5. Washing:

-

Following the coupling reaction, the resin is extensively washed with DMF and DCM to remove excess reagents and byproducts.[1]

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups, including the tBu group on the tyrosine residue, are removed in a single step.

-

Reagents: A strong acid "cleavage cocktail" is used. The most common is anhydrous hydrogen fluoride (HF).[1] Alternatives include trifluoromethanesulfonic acid (TFMSA).

-

Scavengers: The cleavage cocktail typically contains scavengers, such as anisole or thioanisole, to trap the reactive tert-butyl cations generated during the deprotection of tBu groups, thus preventing side reactions with sensitive residues like tryptophan and methionine.[1]

-

Procedure:

-

The dried peptide-resin is placed in a specialized cleavage apparatus.

-

The pre-chilled cleavage cocktail is added to the resin.

-

The reaction is stirred, typically at 0°C, for 1-2 hours.[1]

-

The strong acid is removed under vacuum.

-

The crude peptide is precipitated with cold diethyl ether.

-

The precipitated peptide is collected, washed with cold ether, and then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

-

Diagrams

Boc-SPPS Workflow

The following diagram illustrates the iterative cycle of Boc solid-phase peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 507276-74-6: Boc-D-Tyr(tBu)-OH | CymitQuimica [cymitquimica.com]

- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. rsc.org [rsc.org]

- 6. peptide.com [peptide.com]

- 7. Overview of Custom Peptide Synthesis [peptide2.com]

An In-depth Technical Guide to the Role of Boc Protection in Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the fields of peptide chemistry, pharmaceuticals, and drug development.[1][2] Its widespread use stems from its unique chemical properties: it provides robust protection for amino groups under a wide range of conditions while being easily and selectively removable under mild acidic conditions.[1][] This orthogonality allows for complex, multi-step syntheses, making the Boc group an indispensable tool for constructing intricate molecules like peptides and other biologically active compounds.[4][5]

This technical guide provides a comprehensive overview of the Boc protection strategy, covering its core chemical principles, detailed experimental protocols, applications, and quantitative performance data.

Core Principles of Boc Protection

The Boc group protects the nucleophilic and basic primary or secondary amino group of an amino acid by converting it into a carbamate.[6][7] This transformation effectively masks the amine's reactivity, preventing it from participating in unwanted side reactions during subsequent synthetic steps.[8]

Key Characteristics:

-

Stability: The Boc group is stable to most bases, nucleophiles, and reductive conditions, such as catalytic hydrogenation.[4][9]

-

Acid Lability: It is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[10] This cleavage mechanism relies on the formation of a stable tertiary carbocation (the tert-butyl cation).[6][11]

-

Orthogonality: Its acid-labile nature makes it orthogonal to other common protecting groups like the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable Carboxybenzyl (Cbz) group.[5][9] This allows for selective deprotection strategies in complex syntheses.[12]

The Protection of Amino Acids

The most common method for introducing the Boc group is through the reaction of an amino acid with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[8][13] The reaction is a nucleophilic acyl substitution where the amino group attacks one of the carbonyl carbons of the anhydride.[14][15]

Reaction Mechanism

The reaction proceeds via a straightforward nucleophilic attack of the amine on the electrophilic Boc anhydride. The resulting tetrahedral intermediate collapses, eliminating a tert-butyl carbonate leaving group, which then decomposes into carbon dioxide and tert-butanol.[6][15] While the reaction can proceed without a base, one is typically added to deprotonate the amine, increasing its nucleophilicity, and to neutralize acidic byproducts.[14][16]

Experimental Protocol: Boc Protection of Glycine

This protocol describes a standard procedure for the N-protection of an amino acid using Boc anhydride under basic aqueous conditions.

Materials:

-

Glycine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water (deionized)

-

Ethyl acetate

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), 1M

-

Reaction flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolve Glycine (1 eq) in a 1M NaOH solution (1.1 eq) in a reaction flask with stirring until a clear solution is formed.

-

Add an equal volume of dioxane to the flask.

-

Prepare a solution of Boc₂O (1.1 eq) in dioxane. Add this solution dropwise to the stirring amino acid solution at room temperature.

-

Allow the reaction mixture to stir at room temperature overnight. The reaction can be monitored by TLC.

-

Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the dioxane.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 using 1M HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and wash them with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected glycine, typically as a white solid.

Data: Common Reagents for Boc Protection

The choice of base and solvent can be adapted for different amino acids and scales.[13][17]

| Reagent Type | Examples | Typical Conditions & Notes |

| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | The most common and stable reagent. Used in slight excess (1.1-1.2 eq). |

| Base | NaOH, NaHCO₃, Triethylamine (TEA) | Inorganic bases are common in aqueous/organic mixtures. TEA is used in organic solvents.[13][14] |

| 4-Dimethylaminopyridine (DMAP) | Used as a catalyst for less nucleophilic amines or to accelerate the reaction.[13][18] | |

| Solvent | Dioxane/Water, THF/Water, Acetone/Water, DCM | Biphasic systems are common. Anhydrous conditions (e.g., THF, DCM with TEA) are also used.[14][17] |

The Deprotection of Amino Acids

The removal of the Boc group is typically achieved by acidolysis.[10] Strong acids like trifluoroacetic acid (TFA) are most commonly used, often diluted in a solvent like dichloromethane (DCM).[18]

Reaction Mechanism

The deprotection mechanism is an acid-catalyzed elimination.[19]

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA).[11][19]

-

Cation Formation: The protonated group becomes unstable, leading to the cleavage of the C-O bond and the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[6][11]

-

Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas.[19]

-

Amine Salt Formation: The liberated free amine is protonated by the excess acid in the mixture, forming the corresponding ammonium salt (e.g., a trifluoroacetate salt).[11]

Side Reactions and the Role of Scavengers

The tert-butyl cation generated during deprotection is a reactive electrophile. It can cause unwanted side reactions by alkylating nucleophilic amino acid side chains, particularly Tryptophan, Tyrosine, and Methionine.[19][20] To prevent this, "scavengers" are added to the cleavage cocktail to trap the cation.[18]

Experimental Protocol: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the deprotection step within a typical Boc-SPPS workflow.

Materials:

-

Boc-protected peptide-resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (e.g., Anisole, Thioanisole, or Triisopropylsilane (TIS))

-

Diisopropylethylamine (DIEA)

-

Isopropanol (IPA)

-

Solid-phase synthesis vessel, shaker

Procedure:

-

Swell the peptide-resin in DCM for 15-20 minutes.

-

Drain the DCM.

-

Add a pre-wash solution of 50% TFA in DCM to the resin and agitate for 2-5 minutes.[21]

-

Drain the pre-wash solution.

-

Add the deprotection solution (e.g., 50% TFA in DCM, often with 2.5% scavenger) to the resin.[21]

-

Agitate the mixture at room temperature for 20-30 minutes. The reaction generates CO₂, so the system must not be sealed.[11]

-

Drain the deprotection solution.

-

Wash the peptide-resin thoroughly to remove residual acid. A typical wash sequence is: DCM (3x), IPA (2x), DCM (3x).[21]

-

The resin now carries the peptide with a free N-terminal ammonium trifluoroacetate salt, ready for the neutralization and subsequent coupling step.

Data: Common Reagents and Conditions for Boc Deprotection

| Parameter | Reagents / Conditions | Notes |

| Acid | Trifluoroacetic acid (TFA) | Most common. Used in concentrations from 25% to 95% in DCM.[21][22] |

| Hydrochloric acid (HCl) | Typically used as a 1-4M solution in an organic solvent like dioxane or methanol.[18][] | |

| Solvent | Dichloromethane (DCM) | The most common solvent for TFA-mediated deprotection. |

| Reaction Time | 15-30 minutes | Usually sufficient for complete deprotection at room temperature.[21][24] |

| Scavengers | Anisole, Thioanisole, Triisopropylsilane (TIS), Dithiothreitol (DTE) | Added at 1-5% to trap the tert-butyl cation and prevent side reactions.[18][19][21] |

Role in Solid-Phase Peptide Synthesis (SPPS)

The Boc strategy was foundational to the development of SPPS by Bruce Merrifield.[21][25] The entire synthesis relies on the differential acid lability of the temporary Nα-Boc group and the more permanent, benzyl-based side-chain protecting groups. The final cleavage from the resin is performed with a very strong acid, such as anhydrous hydrofluoric acid (HF), which also removes the side-chain protection.[22][26]

The Boc-SPPS Workflow Cycle

The synthesis of a peptide on a solid support using Boc chemistry is a cyclical process.

Data: Comparison of Boc and Fmoc SPPS Strategies

While historically dominant, the Boc strategy is now often used in parallel with the Fmoc strategy, which offers milder deprotection and cleavage conditions.[][28]

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Protection | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Condition | Acid-labile (TFA)[5] | Base-labile (e.g., 20% Piperidine in DMF)[5] |

| Side-Chain Protection | Benzyl-based groups (e.g., Bzl, Tos) | tert-Butyl-based groups (e.g., tBu, Trt)[] |

| Final Cleavage | Strong acid (e.g., HF, TFMSA)[22] | Moderate acid (e.g., TFA cocktail) |

| Key Advantages | Robust, well-established. Can reduce aggregation in some difficult sequences.[25][] | Milder overall conditions, automation-friendly, avoids use of hazardous HF.[5] |

| Key Disadvantages | Requires strong, corrosive acids (TFA) for deprotection and highly hazardous HF for final cleavage. Repetitive acid treatment can degrade sensitive sequences.[] | Piperidine can cause side reactions. Aggregation can be more problematic. Diketopiperazine formation at the dipeptide stage.[5] |

Applications in Research and Drug Development

The utility of Boc-protected amino acids extends far beyond routine peptide synthesis. They are crucial building blocks in numerous areas of pharmaceutical and biotechnological development.[]

-

Peptidomimetics: Boc-protected amino acids and their derivatives are used to create non-natural peptide-like molecules with improved stability, bioavailability, and efficacy.[1]

-

Small Molecule Synthesis: They serve as chiral synthons and key intermediates in the multi-step synthesis of complex small molecule drugs, including antibiotics, antivirals, and anticancer agents.[1][]

-

PROTACs and Linkers: In the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs), Boc-protected amino-functionalized linkers are essential for controlled, stepwise assembly.[24]

-

Modified Peptides: The Boc group's stability allows for chemical modifications on other parts of a molecule before the final amine is revealed, enabling the synthesis of labeled, conjugated, or cyclic peptides.

Conclusion

The Boc protection strategy is a powerful and versatile tool in modern chemical synthesis. Its robustness, predictable reactivity, and orthogonality with other protecting groups have solidified its role in the synthesis of peptides and complex organic molecules.[9][29] While the harsh acidic conditions required for deprotection and final cleavage can be a limitation, particularly for sensitive substrates, the Boc strategy remains highly relevant and is often the method of choice for specific applications, especially in large-scale synthesis and for sequences prone to aggregation.[] A thorough understanding of its chemistry, advantages, and potential pitfalls is essential for any researcher or professional engaged in the fields of peptide chemistry and drug development.[2]

References

- 1. nbinno.com [nbinno.com]

- 2. genscript.com [genscript.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

- 8. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 9. total-synthesis.com [total-synthesis.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 12. peptide.com [peptide.com]

- 13. Application of Boc-anhydride [en.highfine.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 16. benchchem.com [benchchem.com]

- 17. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 18. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 19. benchchem.com [benchchem.com]

- 20. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 21. chempep.com [chempep.com]

- 22. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. peptide.com [peptide.com]

- 26. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 28. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 29. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

A Technical Guide to the Physical and Chemical Properties of Boc-Tyr(tBu)-OH Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of N-α-tert-Butoxycarbonyl-O-tert-butyl-L-tyrosine, commonly known as Boc-Tyr(tBu)-OH. This derivative of the amino acid L-tyrosine is a critical building block in solid-phase peptide synthesis (SPPS) and other organic syntheses. Understanding its physical form and properties is essential for its effective use in research and development.

Physical Appearance and Form

This compound is consistently described as a solid material. Its appearance can range from a white to off-white or even a slight yellow to beige powder .[1] While it is most commonly supplied as a powder, some sources also describe its form as powder to crystal , indicating that a crystalline form can be obtained.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are compiled from various commercial sources and provide important data for handling, storage, and reaction setup.

| Property | Value | References |

| Molecular Formula | C₁₈H₂₇NO₅ | [2][3] |

| Molecular Weight | 337.41 g/mol | [4] |

| Melting Point | 113-118 °C | [2][5] |

| Optical Rotation [α]20/D | -15.0 ± 1.0° (c = 1% in DMF) | [4] |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. Insoluble in water. | [2][5] |

| Appearance | White to off-white powder or crystalline solid | [2][6] |

Experimental Protocols

Identity Confirmation by Infrared (IR) Spectroscopy

-

Objective: To confirm the presence of key functional groups and verify the identity of the compound by comparing its IR spectrum to a reference standard.

-

Methodology:

-

A small sample of this compound powder is prepared for analysis, typically using a KBr pellet or as a thin film from a solvent cast.

-

The sample is placed in an FT-IR spectrometer.

-

The infrared spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).

-

The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in this compound (e.g., C=O stretching of the carbamate and carboxylic acid, N-H stretching, and aromatic C-H stretching).

-

The obtained spectrum is compared with a known reference spectrum of this compound for positive identification.

-

Purity Assessment by Thin-Layer Chromatography (TLC)

-

Objective: To assess the purity of the this compound powder by separating it from potential impurities.

-

Methodology:

-

A small amount of the this compound powder is dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

A spot of the resulting solution is applied to a TLC plate (e.g., silica gel 60 F₂₅₄).

-

The TLC plate is developed in an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).

-

After development, the plate is dried and visualized, typically under UV light (254 nm) and/or by staining with a suitable reagent (e.g., ninhydrin, though the protected amine will not react).

-

The presence of a single major spot indicates a high degree of purity. The retention factor (Rf) value can be calculated and compared to a standard. Assays often specify a purity of ≥98% or ≥99% by TLC.[4]

-

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization and quality control of this compound powder upon receipt or after synthesis.

Conclusion

This compound is a stable, solid material with well-defined physicochemical properties that make it suitable for its intended applications in peptide synthesis and organic chemistry. Its physical form as a white to off-white powder is readily handled in a laboratory setting. The provided data and general experimental workflows serve as a valuable resource for researchers and professionals in ensuring the quality and appropriate use of this important chemical reagent. Further investigation into its crystal structure through techniques such as X-ray diffraction could provide deeper insights into its solid-state behavior.

References

A Deep Dive into Tyrosine Protection: A Technical Guide to Boc-Tyr-OH and Boc-Tyr(tBu)-OH in Peptide Synthesis

For Immediate Release

In the intricate world of peptide synthesis, the selection of appropriately protected amino acid derivatives is paramount to achieving high yields and purity of the target peptide. For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), particularly utilizing the tert-butyloxycarbonyl (Boc) strategy, the choice between Boc-Tyr-OH and its side-chain protected counterpart, Boc-Tyr(tBu)-OH, represents a critical decision point with significant downstream implications. This technical guide provides an in-depth analysis of the key differences, applications, and experimental considerations for these two essential building blocks.

The fundamental distinction between Boc-Tyr-OH and this compound lies in the protection of the phenolic hydroxyl group of the tyrosine side chain. In Boc-Tyr-OH, this hydroxyl group is unprotected, whereas in this compound, it is masked by a tert-butyl (tBu) ether. This seemingly subtle difference profoundly influences their chemical reactivity, the potential for side reactions, and the overall synthetic strategy.

Physicochemical Properties

A comparative summary of the key physicochemical properties of Boc-Tyr-OH and this compound is presented below. The addition of the tert-butyl group in this compound results in a higher molecular weight and increased lipophilicity.

| Property | Boc-Tyr-OH | This compound |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid | (2R)-2-[(tert-butoxycarbonyl)amino]-3-[4-(tert-butoxy)phenyl]propanoic acid[1] |

| Molecular Formula | C₁₄H₁₉NO₅ | C₁₈H₂₇NO₅[2] |

| Molecular Weight | 281.30 g/mol | 337.41 g/mol [1][2] |

| Appearance | White to off-white crystalline powder | White powder[3] |

| Solubility | Soluble in DMF, DCM, methanol; sparingly soluble in water. | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, DMF. Insoluble in water.[3] |

The Strategic Importance of Side-Chain Protection

The decision to use Boc-Tyr-OH or this compound is primarily dictated by the synthetic strategy and the potential for unwanted side reactions.

Boc-Tyr-OH: The Unprotected Phenol

With its free phenolic hydroxyl group, Boc-Tyr-OH is susceptible to acylation during coupling reactions.[4] This can lead to the formation of undesired side products and may necessitate the use of a larger excess of the activated carboxylic acid to ensure complete coupling to the N-terminal amine.[4] Furthermore, the unprotected tyrosine side chain can be modified by cationic species generated during deprotection and cleavage steps.[4]

This compound: The Shielded Phenol

The tert-butyl ether protecting group on the tyrosine side chain of this compound effectively prevents these side reactions.[4] This protection is stable under the mildly acidic conditions used for the repetitive cleavage of the Nα-Boc group (e.g., with trifluoroacetic acid, TFA).[1] However, the tert-butyl group is labile to the strong acids, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), that are typically employed for the final cleavage of the peptide from the resin in Boc-SPPS.[1]

A critical consideration when using this compound is the generation of tert-butyl cations during the final cleavage step. These reactive electrophiles can lead to the alkylation of sensitive amino acid residues, particularly tryptophan and methionine.[1][5] To mitigate this, the inclusion of scavengers in the cleavage cocktail is essential.[5]

Experimental Protocols

1. General Coupling Protocol in Boc-SPPS

This protocol outlines a general workflow for a single coupling cycle in Boc-SPPS.

-

Resin Preparation: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).

-

Deprotection: Remove the N-terminal Boc group by treating the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM. This is typically done with a short pre-wash (1-2 minutes) followed by a longer treatment (20-30 minutes).[6]

-

Washing: Thoroughly wash the resin with DCM, followed by isopropanol, and then DCM.[6]

-

Neutralization: Neutralize the resulting resin-bound amine salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF).[6]

-

Washing: Wash the resin with DCM.[6]

-

Coupling:

-

Pre-activation: In a separate vessel, dissolve the Boc-amino acid (either Boc-Tyr-OH or this compound, 3-4 equivalents) and a coupling agent such as HOBt (3-4 equivalents) in DMF. Add a carbodiimide like DIC (3-4 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.[6]

-

Reaction: Add the pre-activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.[6]

-

-

Monitoring: The progress of the coupling reaction can be monitored using the ninhydrin (Kaiser) test. A negative result (yellow color) indicates complete coupling.[6]

-

Washing: Once coupling is complete, wash the resin thoroughly with DMF and DCM.[6]

2. Synthesis of Boc-Tyr-OH

A common method for the synthesis of Boc-Tyr-OH involves the reaction of L-tyrosine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

-

Dissolve L-tyrosine and a base such as potassium carbonate (K₂CO₃) in a mixture of water and dioxane.[7]

-

Cool the solution to 0°C and add a solution of (Boc)₂O in dioxane.[7]

-

Stir the reaction mixture at room temperature overnight.[7]

-

After the reaction, add water and acidify the solution with a saturated solution of potassium bisulfate (KHSO₄) to a pH of 4.[7]

-

Extract the product with ethyl acetate.[7]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield Boc-Tyr-OH.[7]

3. Synthesis of Boc-L-Tyr(tBu)-OH

Boc-L-Tyr(tBu)-OH can be synthesized from O-tert-butyl-L-tyrosine.

-

Dissolve O-tert-butyl-L-tyrosine and di-tert-butyl dicarbonate in a mixture of THF and 1N NaOH.[3]

-

Stir the solution at room temperature for 10 hours.[3]

-

Remove the THF under reduced pressure.[3]

-

Adjust the pH of the remaining solution to 3.0 with dilute hydrochloric acid.[3]

-

Extract the crude product with ethyl acetate.[3]

-

Wash the combined organic phases with saturated brine (pH 3.0) and dry over anhydrous Na₂SO₄.[3]

-

Remove the organic solvent under reduced pressure and dry in a vacuum oven to obtain Boc-L-Tyr(tBu)-OH.[3]

4. Final Cleavage and Deprotection of Peptides Containing Tyr(tBu)

This protocol is for the final step of Boc-SPPS, where the peptide is cleaved from the resin and the side-chain protecting groups are removed.

-

Resin Preparation: Place the dried peptide-resin in a specialized cleavage apparatus.

-

Cleavage Reaction: Add a pre-chilled cleavage cocktail to the resin. A common cocktail is anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with scavengers (e.g., anisole, thioanisole).[1] The reaction is typically stirred at 0°C for 1-2 hours.[1]

-

Peptide Precipitation: Remove the acid under vacuum and precipitate the crude peptide by adding cold diethyl ether.[1]

-

Isolation and Purification: Collect the precipitated peptide by filtration or centrifugation, wash with cold ether, and then purify, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Visualizing the Core Differences

The following diagrams illustrate the chemical structures of Boc-Tyr-OH and this compound and a decision pathway for their use in peptide synthesis.

Conclusion

The choice between Boc-Tyr-OH and this compound is a strategic one that hinges on the specific requirements of the peptide being synthesized. Boc-Tyr-OH offers a more straightforward approach for shorter peptides where the risk of side-chain modification is minimal. In contrast, this compound provides the necessary protection for the synthesis of longer or more complex peptides, particularly those containing residues susceptible to modification by the unprotected phenolic hydroxyl group. However, its use necessitates careful consideration of the final cleavage conditions and the inclusion of appropriate scavengers to prevent unwanted alkylation side reactions. A thorough understanding of these key differences is essential for any researcher aiming to optimize their peptide synthesis workflows and achieve high-purity target molecules.

References

A Deep Dive into Protected Tyrosine Derivatives: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide explores the multifaceted applications of protected tyrosine derivatives in cutting-edge scientific research. This document provides a comprehensive overview of their core uses, detailed experimental protocols, and quantitative data to facilitate their effective implementation in the laboratory.

Core Applications of Protected Tyrosine Derivatives

Protected tyrosine derivatives are indispensable tools in modern chemical biology and drug discovery. Their primary function is to temporarily block the reactive hydroxyl group of the tyrosine side chain, preventing unwanted side reactions during complex chemical syntheses. This strategic protection allows for the precise and controlled incorporation of tyrosine and its modified forms into peptides and other molecules, enabling a wide range of research applications.

Solid-Phase Peptide Synthesis (SPPS)

The most prevalent application of protected tyrosine derivatives is in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating synthetic peptides. The phenolic hydroxyl group of tyrosine is nucleophilic and can react with activated amino acids during the coupling steps of SPPS, leading to undesired side products and reduced yield of the target peptide.[1] To circumvent this, the hydroxyl group is protected with a temporary blocking group.

The two most common protecting group strategies in SPPS are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches.[2]

-

Fmoc/tBu Strategy: In the widely used Fmoc/tBu strategy, the α-amino group is protected with the base-labile Fmoc group, while reactive side chains, including that of tyrosine, are protected with acid-labile groups.[3] The most common protecting group for tyrosine in this strategy is the tert-butyl (tBu) ether, found in Fmoc-Tyr(tBu)-OH .[4] The tBu group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin.[5]

-

Boc/Bzl Strategy: In the traditional Boc/Bzl strategy, the α-amino group is protected with the acid-labile Boc group, and side chains are protected with groups that are cleaved by stronger acids, such as the benzyl (Bzl) group for tyrosine, as in Boc-Tyr(Bzl)-OH .[2] The Bzl group is largely stable to the milder acidic conditions used for Boc deprotection but is removed by strong acids like hydrofluoric acid (HF).[6]

The choice between these strategies depends on the specific peptide sequence and the desired final product. The Fmoc/tBu approach is generally favored for its milder cleavage conditions and amenability to automation.[7]

While a direct head-to-head quantitative comparison under identical conditions is sparse in the literature, the general properties and performance of tBu and Bzl protecting groups are well-established.

| Protecting Group | Derivative | Common SPPS Strategy | Deprotection Conditions | Stability to Repetitive Deprotection | Potential Side Reactions During Cleavage |

| tert-Butyl (tBu) | Fmoc-Tyr(tBu)-OH | Fmoc/tBu | Strong acid (e.g., >90% TFA)[8] | High stability to piperidine | Alkylation of tryptophan or methionine by t-butyl cations (mitigated by scavengers)[9] |

| Benzyl (Bzl) | Boc-Tyr(Bzl)-OH | Boc/Bzl | Very strong acid (e.g., HF, TFMSA)[6] | Partial removal by TFA[10] | Benzylation of the tyrosine ring[11] |

Experimental Protocols

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis of a Tyrosine-Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing a tyrosine residue using Fmoc-Tyr(tBu)-OH.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-Tyr(tBu)-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIEA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes at room temperature.

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate tube, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIEA (6 eq.) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To check for complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using Fmoc-Tyr(tBu)-OH at the desired position.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet.

-

-

Purification and Analysis:

Advanced Applications and Derivatives

Beyond standard peptide synthesis, protected tyrosine derivatives are crucial for creating sophisticated molecular tools to probe biological systems.

Phosphotyrosine Derivatives in Signal Transduction Research

Tyrosine phosphorylation is a key post-translational modification that governs a vast array of cellular signaling pathways.[14] Synthetic peptides containing phosphotyrosine (pTyr) are invaluable for studying the activity of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), and for developing inhibitors of these enzymes.[15]

The synthesis of phosphopeptides can be achieved by incorporating a protected phosphotyrosine analog during SPPS. A common building block is Fmoc-Tyr(PO(OBzl)OH)-OH , where the phosphate group is protected with a benzyl group that can be removed during the final acid cleavage.[16]

Synthetic phosphopeptides serve as substrates to determine the kinetic parameters of PTPs.

| Phosphopeptide Substrate | PTPase | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| DADE(pY)LIPDD | Rat Brain PTPase | 42 ± 11 | - | 6.9 x 105 | [13] |

| TEPQ(pY)QPGENL | Rat Brain PTPase | 68 ± 9 | - | 4.9 x 105 | [13] |

| srcTyr-527 peptide | HPTPβ | 140 | 258 | - | [17] |

| PDGF-RTyr-740 peptide | HPTPβ | >10,000 | 76 | - | [17] |

Sulfated Tyrosine Derivatives in Protein-Protein Interactions

Tyrosine sulfation is another critical post-translational modification that modulates extracellular protein-protein interactions.[18] For example, the interaction between P-selectin and its ligand PSGL-1, which is crucial for leukocyte adhesion, is dependent on sulfated tyrosine residues on PSGL-1.[19] Synthetic peptides containing sulfotyrosine (sTyr) are used to dissect these interactions.

The synthesis of sulfopeptides can be challenging due to the acid lability of the sulfate group. One approach involves the incorporation of Fmoc-Tyr(SO3Na)-OH during Fmoc-SPPS, with careful control of the final cleavage conditions to minimize desulfation.[20] An alternative on-resin sulfation protocol has also been developed.[6]

Surface plasmon resonance (SPR) is a powerful technique to quantify the binding affinity of sulfated peptides to their target proteins.

| Ligand | Analyte | KD (µM) | Reference |

| Sulfated PSGL-1 peptide | P-selectin | ~7 | [21] |

| Glycosulfopeptide (GSP-6) | L-selectin | ~5 | [8] |

Photocleavable ("Caged") Tyrosine Derivatives for Spatiotemporal Control

"Caged" tyrosine derivatives contain a photolabile protecting group on the hydroxyl function. This group can be removed by irradiation with light of a specific wavelength, allowing for the precise spatial and temporal control of peptide or protein activity in living cells and other biological systems.[22] A common photocleavable group is the o-nitrobenzyl group, used in derivatives like N-Fmoc-O-(2-nitrobenzyl)-tyrosine .[21]

Materials:

-

Purified caged peptide containing a nitrobenzyl-protected tyrosine.

-

Aqueous buffer (e.g., PBS, pH 7.4).

-

UV light source (e.g., mercury arc lamp with a 365 nm band-pass filter).

-

HPLC system with a UV detector.

-

Mass spectrometer.

Procedure:

-

Sample Preparation: Dissolve the caged peptide in the aqueous buffer to a desired concentration (e.g., 10 µM).[23]

-

UV Irradiation:

-

Place the peptide solution in a quartz cuvette.

-

Irradiate the sample with the UV light source for a defined period. The irradiation time will depend on the quantum yield of the photolabile group and the intensity of the light source.[23]

-

-

Monitoring Deprotection:

-

At various time points during irradiation, take aliquots of the sample.

-

Analyze the aliquots by RP-HPLC. The uncaged peptide will typically have a different retention time than the caged precursor. Monitor the decrease of the caged peptide peak and the increase of the uncaged peptide peak.[12]

-

-

Confirmation of Uncaging:

-

Collect the HPLC fraction corresponding to the uncaged peptide.

-

Confirm the identity of the uncaged peptide by mass spectrometry, verifying the expected mass change upon removal of the protecting group.

-

Phosphotyrosine Mimetics in Drug Discovery

While phosphopeptides are excellent research tools, their therapeutic potential is limited by their susceptibility to phosphatases and poor cell permeability. To overcome these limitations, researchers have developed non-hydrolyzable phosphotyrosine mimetics.[10] These mimics replace the phosphate group with a stable isostere, such as a difluoromethylphosphonate (F2Pmp) group.[10] These mimetics are crucial in the development of inhibitors targeting SH2 domains and protein tyrosine phosphatases.[24]

Visualizations

Signaling Pathway: Generic Receptor Tyrosine Kinase (RTK) Signaling

References

- 1. Surface Plasmon Resonance Sensorgram: A Step-by-Step Guide - Creative Proteomics [iaanalysis.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. gilson.com [gilson.com]

- 4. moodle2.units.it [moodle2.units.it]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. EP0161468A2 - Process for the solid phase synthesis of peptides which contain sulfated tyrosine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. lcms.cz [lcms.cz]

- 14. pnas.org [pnas.org]

- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Random coil chemical shifts for serine, threonine and tyrosine phosphorylation over a broad pH range - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bioscience.co.uk [bioscience.co.uk]

- 18. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Thieme E-Books & E-Journals [thieme-connect.de]

- 21. files.core.ac.uk [files.core.ac.uk]

- 22. luxembourg-bio.com [luxembourg-bio.com]

- 23. researchgate.net [researchgate.net]